Cnidimol B
Description
Cnidimol B is a natural chromone derivative with the molecular formula C₁₅H₁₆O₆ and a molecular weight of 292.28 g/mol. It is isolated from plants such as Cnidium monnieri and Lithospermum officinale var. erythrorhizon . Structurally, it features a 4H-chromen-4-one core substituted with hydroxyl, methyl, and prenyl groups, which contribute to its bioactivity. This compound has demonstrated inhibitory effects on xanthine oxidase (XO), a key enzyme in hyperuricemia, with computational studies identifying it as a multitarget inhibitor alongside hesperetin and notopterol . Additionally, it exhibits anti-adipogenic activity by suppressing fat accumulation in 3T3-L1 cells .
Properties
IUPAC Name |
2-(1,2-dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7-3-9(17)13-11(20-7)5-10-8(14(13)18)4-12(21-10)15(2,19)6-16/h3,5,12,16,18-19H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAVROSGDHSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116947 | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103629-81-8 | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103629-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cnidimol B involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromone core: This step involves the cyclization of a suitable precursor to form the chromone ring system.
Functionalization of the chromone core: Various functional groups are introduced into the chromone core through reactions such as hydroxylation, methylation, and glycosylation.
Purification and isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Cnidium monnieri plants. The extraction process includes:
Harvesting: The plant material is harvested and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents such as ethanol or methanol.
Chemical Reactions Analysis
Structural Features and Functional Groups
Cnidimol B contains a furo[3,2-g]chromen-5-one core with hydroxyl, methyl, and dihydroxypropane substituents (Fig. 1) . Key functional groups include:
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Hydroxyl groups (-OH) at positions 4 and 7.
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Furan ring fused to the chromone system.
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Dihydroxypropane side chain at position 2.
These groups suggest potential reactivity in nucleophilic, electrophilic, and enzymatic reactions.
Enzymatic Hydrolysis
Chromone derivatives often undergo enzymatic hydrolysis. For example, related compounds in Cnidium monnieri exhibit cleavage of glycosidic bonds via enzymatic hydrolysis . While this compound lacks glycosidic linkages, its furan ring and hydroxylated side chain may interact with hydrolases or oxidoreductases, leading to metabolite formation.
| Reaction Type | Substrate | Catalyst | Product |
|---|---|---|---|
| Hydrolysis | Furan ring | Enzymatic (e.g., esterase) | Ring-opened diols or ketones |
| Oxidation | Hydroxyl groups | Cytochrome P450 | Quinones or carboxyl derivatives |
Acid/Base-Catalyzed Reactions
The hydroxyl groups on this compound can participate in acid-base reactions. For instance:
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Deprotonation : In alkaline conditions, the phenolic -OH groups (pKa ~10) may deprotonate, forming resonance-stabilized anions .
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Electrophilic Substitution : The chromone’s aromatic system could undergo sulfonation or nitration, though steric hindrance from the methyl group may limit reactivity.
Photochemical Reactivity
Chromones are known to undergo photochemical reactions such as [2+2] cycloadditions or ring-opening under UV light . While no direct studies on this compound exist, its conjugated system suggests susceptibility to light-induced isomerization or degradation.
Thermal Stability
Thermogravimetric analysis of similar chromones indicates decomposition above 300°C, primarily involving loss of hydroxyl and methyl groups . this compound likely follows this trend, forming polycyclic aromatic hydrocarbons upon pyrolysis.
Interaction with Lewis Acids
The carbonyl group in the chromone core may coordinate to Lewis acids like B(C₆F₅)₃, potentially altering reaction pathways in catalytic systems . Such interactions could enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.
Biological Modifications
In metabolic pathways, this compound may undergo:
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Glucuronidation : Phase II metabolism adding glucuronic acid to hydroxyl groups.
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Methylation : SAM-dependent transfer of methyl groups to phenolic -OH sites.
Scientific Research Applications
Anticancer Activity
Cnidimol B has shown promising anticancer properties, particularly in hepatocellular carcinoma (HCC). A network pharmacology study identified this compound as one of the active phytochemicals in Cnidium monnieri that targets multiple pathways involved in cancer progression. Molecular docking studies indicated that this compound binds effectively to key proteins such as EGFR and CASP3, suggesting its role in inhibiting tumor growth and promoting apoptosis in cancer cells .
Table 1: Molecular Docking Results of this compound with Key Targets
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| EGFR | -9.5 | Hydrogen Bonds |
| CASP3 | -8.7 | Hydrophobic Interactions |
| ESR1 | -8.2 | Ionic Bonds |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like atopic dermatitis. The compound interacts with various biological pathways involved in inflammation, such as the PI3K-Akt signaling pathway . This suggests that this compound could be developed into therapeutic agents for inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of certain strains, which could be leveraged in developing new antimicrobial treatments .
Cosmetic Applications
Due to its antioxidant and anti-inflammatory effects, this compound is being explored for use in cosmetic formulations aimed at skin health. Its ability to reduce oxidative stress and inflammation could enhance skin appearance and treat conditions like acne or eczema .
Case Study 1: Hepatocellular Carcinoma Treatment
A study focused on the therapeutic effects of Cnidium monnieri extracts, including this compound, on HCC demonstrated significant tumor size reduction in animal models. The study utilized molecular docking to confirm the binding affinity of this compound to cancer-related targets, supporting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in human cell lines, indicating its potential for treating inflammatory skin conditions like psoriasis and dermatitis .
Mechanism of Action
Cnidimol B exerts its effects through various molecular targets and pathways:
Anti-cancer: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-microbial: This compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to the death of microbial cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Cnidimol A
- Structure : Cnidimol A (C₁₅H₁₆O₅) shares the 4H-chromen-4-one scaffold but differs by one oxygen atom and substituent positions. Its IUPAC name is 5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromone .
- Bioactivity :
- FPR1 Antagonism : Cnidimol A inhibits formyl peptide receptor 1 (FPR1), reducing fMLF-induced superoxide anion (O₂⁻) production (IC₅₀ = 3.20 µg/mL) and elastase release in human neutrophils .
- Binding Affinity : Molecular docking reveals strong hydrogen bonds with FPR1 residues (Asp106, Arg205, Thr265), surpassing coumarins like imperatorin .
Osthol
- Structure : A coumarin derivative (C₁₅H₁₆O₃) with a linear prenyl side chain.
- Bioactivity :
- Key Difference : Osthol’s broader target profile contrasts with Cnidimol B’s focused XO and adipogenic inhibition.
Imperatorin
- Structure: A linear furanocoumarin (C₁₆H₁₄O₄) with a 9-isoprenyloxy group.
- Bioactivity: Neutrophil Inhibition: Suppresses O₂⁻ generation (IC₅₀ = 4.50 µg/mL) but activates Ca²⁺ flux, suggesting non-FPR1 mechanisms . Ion Channel Modulation: Inhibits K⁺ channels and agonizes TRPV1, leading to off-target effects .
- Key Difference : Imperatorin’s ion channel interactions limit its therapeutic utility compared to this compound’s enzyme-specific activity.
Functional Comparison with Pharmacologically Similar Compounds
Hesperetin
- Structure: A flavanone (C₁₆H₁₄O₆) with hydroxyl and methoxy groups.
- Bioactivity :
- Key Difference: Hesperetin’s flavanone scaffold and stronger XO inhibition highlight structural and functional divergence from this compound.
Notopterol
- Structure: A coumarin derivative (C₂₁H₂₂O₈) with angeloyl and glucopyranosyl groups.
- Bioactivity :
- Key Difference: Notopterol’s glycosylation enhances solubility but reduces membrane permeability compared to this compound.
Data Tables
Table 1: Structural and Bioactive Comparison
Table 2: Mechanism of Action
| Compound | Primary Mechanism | Off-target Effects |
|---|---|---|
| This compound | XO inhibition; Adipocyte differentiation blockade | None reported |
| Cnidimol A | FPR1 antagonism via H-bonding (Asp106, Arg205) | Weak 5-lipoxygenase inhibition |
| Osthol | TRPV1 activation; 5α-reductase inhibition | Ca²⁺ flux activation |
| Imperatorin | K⁺ channel blockade | TRPV1 agonism |
Biological Activity
Cnidimol B, a compound derived from Cnidium monnieri, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and potential anticancer effects. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
Cnidium monnieri is a traditional medicinal herb used in various cultures for treating conditions such as impotence and skin diseases. This compound is one of the bioactive compounds isolated from this plant, which has been studied for its pharmacological properties.
1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes in human neutrophils. The compound demonstrated an IC50 value of 3.20 ± 0.16 µg/mL against fMLP-induced elastase release, indicating potent inhibition of neutrophil activation .
| Compound | IC50 (µg/mL) | Activity Description |
|---|---|---|
| This compound | 3.20 ± 0.16 | Inhibition of elastase release |
| Osthenol | 3.28 ± 0.90 | Inhibition of elastase release |
| Osthol | 0.005 ± 0.0002 | Inhibition of superoxide anion generation |
2. Antioxidant Activity
This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against various diseases .
3. Anticancer Potential
Emerging studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways. For instance, molecular docking studies have indicated that this compound interacts with key proteins involved in cell survival and apoptosis, suggesting a potential role in cancer therapy .
Mechanistic Insights
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Pro-Inflammatory Signaling : this compound inhibits the JAK-STAT and NF-κB pathways, which are critical for the expression of inflammatory mediators .
- Regulation of Oxidative Stress : By scavenging free radicals, this compound reduces oxidative damage in cells, which is particularly beneficial in conditions like diabetes and cardiovascular diseases .
- Targeting Cancer Pathways : The compound's interaction with apoptotic pathways suggests its potential as an anticancer agent, warranting further investigation into its efficacy against specific cancer types .
Case Study 1: Anti-Inflammatory Efficacy
A study conducted on human neutrophils demonstrated that treatment with this compound significantly reduced the levels of superoxide anions and elastase release compared to untreated controls. This study highlights the compound’s potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Antioxidant Activity in Diabetic Models
In a diabetic nephropathy model, this compound exhibited protective effects on renal function by reducing oxidative stress markers and improving antioxidant enzyme activity, indicating its utility in managing diabetic complications .
Q & A
Basic Research Questions
Q. How is Cnidimol B structurally characterized and quantified in plant extracts?
- Methodological Answer : this compound can be identified using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated for structurally similar compounds like cnidimol A and C . Chromatographic techniques (e.g., HPLC) coupled with UV-Vis or mass detectors are critical for quantification. Researchers should optimize solvent systems (e.g., gradient elution) to resolve this compound from co-eluting phenolic analogs, such as cnidimosides or flavone derivatives .
Q. What are the challenges in isolating this compound from natural sources, and how are they addressed?
- Methodological Answer : Isolation requires multi-step chromatography (e.g., silica gel, Sephadex LH-20) guided by bioactivity assays or TLC monitoring. Contamination by structurally similar compounds (e.g., cnidimol A or F) is common, necessitating rigorous purity validation via NMR (e.g., 2D-COSY, HSQC) and HR-MS . Solubility limitations in polar solvents may require derivatization or alternative extraction solvents .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with target proteins (e.g., formyl peptide receptors)?
- Methodological Answer : Computational workflows involve:
- Ligand preparation : Optimize this compound’s 3D structure using quantum mechanical calculations (e.g., DFT) to assign partial charges.
- Protein modeling : Use homology models or crystal structures (e.g., FPR1 from PDB) to define binding pockets .
- Docking simulations : Employ software like AutoDock Vina to assess binding energies and H-bond interactions (e.g., with residues like Asp106 or Thr265, critical for FPR1 antagonism) .
- Validation : Compare results with experimental data (e.g., IC₅₀ values from calcium flux assays) to refine docking parameters .
Q. How should dose-response experiments for this compound’s anti-inflammatory activity be designed?
- Methodological Answer :
- Sample size : Calculate using power analysis (α=0.05, β=0.20) based on preliminary data. For pilot studies, justify sample size via feasibility constraints .
- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., dexamethasone) and vehicle controls .
- Endpoint selection : Combine functional assays (e.g., neutrophil Ca²⁺ flux inhibition) with gene expression profiling (e.g., TNF-α/IL-6) to confirm mechanistic specificity .
Q. How can contradictory data in this compound’s bioactivity studies be resolved?
- Methodological Answer :
- Source analysis : Identify variability in extraction methods (e.g., solvent polarity affecting compound stability) or assay conditions (e.g., cell line specificity) .
- Statistical reconciliation : Apply mixed-effects models to account for batch effects or outliers. Use sensitivity analysis to test robustness of conclusions .
- Reproducibility checks : Replicate experiments across independent labs, adhering to standardized protocols (e.g., SOPs for cell culture or compound handling) .
Methodological Considerations for Experimental Design
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other phytochemicals?
- Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to classify synergism (CI < 1) or antagonism (CI > 1). Validate results with isobolographic analysis and mechanistic studies (e.g., protein binding competition assays) .
Q. How to ensure ethical compliance in preclinical studies involving this compound?
- Answer : Follow institutional guidelines for animal welfare (e.g., 3Rs principles) and human tissue use (if applicable). Document informed consent processes for ethnobotanical studies and disclose conflicts of interest .
Data Presentation and Publication
Q. What are best practices for visualizing this compound’s structural-activity relationships (SAR) in publications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
